Welcome to the BenchChem Online Store!
molecular formula C7H9N5 B1664709 9-Ethyladenine CAS No. 2715-68-6

9-Ethyladenine

Cat. No. B1664709
M. Wt: 163.18 g/mol
InChI Key: MUIPLRMGAXZWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05874577

Procedure details

Coupling of 2b with adenine in THF in the presence of Ph3P and DEAD formed the desired N9 -substituted derivative 1a in only 5% yield. The low yield may be due to the insolubility of adenine in THF. After replacement of THF with DMF, compound 1a was produced in 43% yield without any detection of the N7 - derivative or the N9 -ethyladenine.
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.CN(C=O)C.[CH2:16]1COC[CH2:17]1>>[CH2:16]([N:5]1[CH:6]=[N:7][C:8]2[C:4]1=[N:3][CH:2]=[N:1][C:9]=2[NH2:10])[CH3:17]

Inputs

Step One
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The low yield may

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)N1C2=NC=NC(=C2N=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.